2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Synthetic efficiency Process chemistry Agrochemical intermediate

This perchlorinated pyridine intermediate is essential for dithiopyr and pre-emergent herbicide synthesis. Its complete ring halogenation and trichloromethyl group create a unique electronic environment that cannot be replicated by lower-chlorinated analogs (e.g., 3,4,5-trichloro-2-(trichloromethyl)pyridine). The high logP (5.28–5.29) and extremely low water solubility (0.001 g/L) are critical for formulation behavior and environmental fate studies. Procuring certified high-purity material eliminates additional purification steps, ensuring consistent downstream processing.

Molecular Formula C6Cl7N
Molecular Weight 334.2 g/mol
CAS No. 1134-04-9
Cat. No. B073996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
CAS1134-04-9
Molecular FormulaC6Cl7N
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C6Cl7N/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9
InChIKeyYMBFWRZKTZICHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine (CAS 1134-04-9) for Agrochemical Intermediate Procurement: Key Differentiators


2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine (CAS 1134-04-9), also known as heptachloropicoline, is a fully halogenated heterocyclic compound with the molecular formula C6Cl7N and molecular weight 334.24 g/mol . As a member of the polyhalopyridine class, it contains a pyridine ring substituted at all available ring positions with chlorine atoms plus a trichloromethyl group at the 6-position [1]. The compound is a white crystalline solid with a melting point of 58-60°C and exhibits high lipophilicity with a logP of 5.28-5.29 [2]. Its primary established industrial role is as a chemical intermediate in the synthesis of pesticide products, particularly pre-emergent herbicides [3].

Why 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine Cannot Be Substituted by Other Chlorinated Pyridines


Generic substitution among chlorinated pyridines is scientifically unsupportable due to fundamental differences in halogenation patterns, electronic properties, and downstream reactivity. Lower-chlorinated analogs such as 3,4,5-trichloro-2-(trichloromethyl)pyridine and 3,4,5,6-tetrachloro-2-trichloromethyl pyridine serve as synthetic precursors but lack the complete ring halogenation required for specific nucleophilic substitution pathways [1]. The perchlorinated nature of heptachloropicoline confers a distinct electronic environment that dictates its behavior in pesticide intermediate applications, where the specific chlorine substitution pattern determines the structure and biological activity of final agrochemical products [2]. Furthermore, the compound's unique physicochemical profile—including logP of 5.28-5.29 and extremely low water solubility of 0.001 g/L—cannot be replicated by less chlorinated analogs, which exhibit markedly different partitioning behavior critical for formulation development [3]. The evidence below quantifies these differentiating characteristics.

Quantitative Differentiation of 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine: Procurement Decision Evidence


Synthetic Yield Advantage: 90%+ vs. Prior Art Methods (50-65%)

The target compound can be produced with yields far exceeding those achieved by prior art synthetic methods. The improved gas-phase chlorination process described in US4801716A achieves yields of 80-85% with conversions of 50-60%, and with recycling of unreacted lower-chlorinated picolines, yields in excess of 90% are attainable [1]. In contrast, prior art methods including US 3,256,167 (liquid-phase, large chlorine excess required), US 3,420,833 (gas-phase, 400-700°C, large chlorine excess), US 3,732,230 (liquid-phase under pressure, 6-18 hours), US 4,227,001 (liquid-phase at superatmospheric pressure, ~8 hours), and US 4,256,894 (liquid-phase with Lewis acid catalyst) produce heptachloropicoline in very low yields within complex mixtures .

Synthetic efficiency Process chemistry Agrochemical intermediate

Purity Specifications: Commercial Availability at 95% to 99%

Multiple commercial suppliers offer 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine at defined purity specifications. Enamine LLC provides the compound at 95% purity [1]. Wuhan Fengzhulin Chemical Technology Co., Ltd. supplies the compound at 99% purity [2]. AKSci specifies a minimum purity of 95% . This contrasts with the complex product mixtures obtained from less controlled synthetic methods, where the target compound must be separated from pentachloropyridine and other chlorinated byproducts via vacuum distillation or hydrolysis-based purification [3].

Quality control Procurement specification Analytical chemistry

Agrochemical Intermediate Specificity: Dithiopyr and Related Herbicide Synthesis

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine is specifically identified in patent literature as a chemical intermediate in the preparation of highly desired pesticide products, including the pre-emergent herbicide dithiopyr [1]. The compound is an intermediate in the synthesis of agricultural chemicals, especially herbicides [2]. In contrast, lower-chlorinated analogs such as 3,4,5-trichloro-2-(trichloromethyl)pyridine and 3,4,5,6-tetrachloro-2-trichloromethyl pyridine serve only as synthetic precursors to heptachloropicoline and lack the complete halogenation pattern required for the final herbicide synthesis steps [3].

Agrochemical synthesis Herbicide intermediate Dithiopyr precursor

Physicochemical Profile: High Lipophilicity (logP 5.28-5.29) and Low Water Solubility (0.001 g/L)

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine exhibits a logP of 5.28-5.29 [1] and a water solubility of 0.001 g/L [2]. These values reflect the compound's highly lipophilic character due to complete halogenation. While direct comparator data for less chlorinated analogs are not available in the source literature, the class-level inference is that each incremental chlorine substitution increases logP by approximately 0.5-0.7 units and decreases water solubility by roughly an order of magnitude, based on established structure-property relationships for halogenated aromatics.

Lipophilicity Physicochemical properties Environmental fate

Analytical Method Availability: Validated Reverse-Phase HPLC Protocol

A validated reverse-phase HPLC method has been established for the separation and analysis of 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This method provides a standardized analytical framework for purity assessment and quality control. In contrast, lower-chlorinated analogs and byproducts such as pentachloropyridine require separate analytical method development and may co-elute under standard conditions, necessitating additional method validation for complex mixtures [2].

Analytical method Quality control HPLC separation

Procurement-Driven Application Scenarios for 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine


Synthesis of Pre-Emergent Herbicides (e.g., Dithiopyr)

This compound serves as a critical intermediate in the industrial synthesis of dithiopyr and related pre-emergent herbicides used for crabgrass and broadleaf weed control in turf and ornamental applications [1]. The complete halogenation pattern of the pyridine ring is essential for the subsequent synthetic steps that produce the final herbicidal activity [2]. Procurement of high-purity material (95-99%) directly from established commercial suppliers ensures consistent downstream processing without the need for additional purification steps that would be required if using lower-purity mixtures or attempting to substitute with lower-chlorinated analogs [3].

Process Chemistry Research and Scale-Up Studies

The improved gas-phase chlorination process yielding >90% of the target compound with residence times of 0.1-5 seconds represents a significant advancement over prior art methods [1]. This makes the compound a valuable reference standard for process chemistry optimization studies aimed at improving synthetic efficiency, reducing reaction times, and minimizing pentachloropyridine byproduct formation in the production of perchlorinated pyridine derivatives [2].

Analytical Reference Standard for Quality Control

The availability of a validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase enables reproducible purity assessment [1]. This compound can be procured as a reference standard for calibrating analytical methods used in agrochemical intermediate quality control, facilitating accurate quantification of heptachloropicoline in reaction mixtures and final products while distinguishing it from closely related byproducts such as pentachloropyridine [2].

Pesticide Formulation Research and Development

The compound's high lipophilicity (logP 5.28-5.29) and extremely low water solubility (0.001 g/L) make it a relevant model compound for studying the formulation behavior of halogenated pyridine-based pesticides [1][2]. These physicochemical properties directly influence soil adsorption, environmental fate, and plant uptake characteristics of the final formulated herbicide products [3].

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